4,4'-(Buta-1,3-diyne-1,4-diyl)diphenol

Catalog No.
S13445299
CAS No.
M.F
C16H10O2
M. Wt
234.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-(Buta-1,3-diyne-1,4-diyl)diphenol

Product Name

4,4'-(Buta-1,3-diyne-1,4-diyl)diphenol

IUPAC Name

4-[4-(4-hydroxyphenyl)buta-1,3-diynyl]phenol

Molecular Formula

C16H10O2

Molecular Weight

234.25 g/mol

InChI

InChI=1S/C16H10O2/c17-15-9-5-13(6-10-15)3-1-2-4-14-7-11-16(18)12-8-14/h5-12,17-18H

InChI Key

BRUULYKYIQGMBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CC#CC2=CC=C(C=C2)O)O

4,4'-(Buta-1,3-diyne-1,4-diyl)diphenol is an organic compound characterized by a unique structure that includes a butadiyne backbone connecting two phenolic units. Its chemical formula is C18H14O2C_{18}H_{14}O_2, and it is known for its potential applications in organic electronics and materials science due to its distinctive electronic properties. The compound appears as a white to light yellow crystalline solid and has been studied for its photophysical and photochemical properties, making it a subject of interest in various scientific fields .

The reactivity of 4,4'-(buta-1,3-diyne-1,4-diyl)diphenol can be attributed to the presence of multiple functional groups. It can undergo several types of reactions, including:

  • Electrophilic Aromatic Substitution: The phenolic rings can participate in electrophilic substitution reactions due to their electron-rich nature.
  • Cross-Coupling Reactions: The butadiyne moiety allows for coupling reactions with various electrophiles, making it useful in synthesizing more complex organic structures .
  • Oxidative Reactions: The compound can be oxidized to form various derivatives, which can further participate in polymerization processes .

Several methods have been reported for synthesizing 4,4'-(buta-1,3-diyne-1,4-diyl)diphenol:

  • Glaser Coupling: This method involves the coupling of terminal alkynes in the presence of copper salts to form butadiyne derivatives. It is a widely used synthetic route for constructing conjugated systems .
  • Eglinton Reaction: Another approach involves the oxidative coupling of phenols using alkynes under controlled conditions to yield diphenol derivatives with extended conjugation .
  • Sonogashira Coupling: This palladium-catalyzed reaction can also be employed to synthesize compounds with butadiyne linkages by coupling aryl halides with terminal alkynes .

The unique properties of 4,4'-(buta-1,3-diyne-1,4-diyl)diphenol make it suitable for various applications:

  • Organic Electronics: Its conjugated structure allows for effective charge transport, making it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
  • Materials Science: The compound's ability to form stable polymers through cross-linking reactions enhances its utility in creating high-performance materials.
  • Chemical Sensors: Due to its electronic properties, it can be utilized in the development of sensors for detecting chemical analytes .

Interaction studies involving 4,4'-(buta-1,3-diyne-1,4-diyl)diphenol focus on its behavior in various environments. Research indicates that the compound exhibits significant changes in photophysical properties when interacting with solvents or other chemical species. For instance:

  • Solvent Effects: The fluorescence quantum yield varies significantly depending on the solvent used, indicating a strong solvent-dependent behavior that could be exploited in sensor applications.
  • Complex Formation: Studies have shown that this compound can form complexes with metal ions or other small molecules, potentially leading to novel materials with enhanced functionalities .

Several compounds share structural similarities with 4,4'-(buta-1,3-diyne-1,4-diyl)diphenol. Here are some notable examples:

Compound NameStructure TypeUnique Features
1,4-DiphenylbutadiyneAlkyneSimplest structure without phenolic groups
4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzoic acidDicarboxylic acidContains carboxylic acid groups enhancing reactivity
4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehydeAldehydeReactive carbonyl groups suitable for further derivatization
1,2-Bis(phenylethynyl)benzeneConjugated systemExhibits different electronic properties due to ethynyl groups

These compounds highlight the versatility and uniqueness of 4,4'-(buta-1,3-diyne-1,4-diyl)diphenol within a broader context of related organic materials. Each compound's distinct functional groups contribute differently to their chemical behavior and potential applications.

4,4'-(Buta-1,3-diyne-1,4-diyl)diphenol is a symmetrical diaryl compound with the systematic IUPAC name 4,4'-(buta-1,3-diyne-1,4-diyl)diphenol. Its molecular formula is C₁₆H₁₀O₂, derived from two para-hydroxyphenyl groups (C₆H₅O) linked by a buta-1,3-diyne spacer (-C≡C-C≡C-). The compound’s structure features two terminal phenol moieties connected through a fully conjugated carbon-carbon triple bond system (Figure 1).

Table 1: Key molecular properties of 4,4'-(buta-1,3-diyne-1,4-diyl)diphenol

PropertyValue
Molecular FormulaC₁₆H₁₀O₂
Molecular Weight234.25 g/mol
Hybridizationsp-hybridized diyne core
Conjugation Length10 π-electrons

The compound’s SMILES notation is C1=CC(=CC=C1C#CC#CC2=CC=C(C=C2)O)O, reflecting the para-substitution pattern of the phenolic groups and the central diyne unit.

Historical Context and Discovery

While 4,4'-(buta-1,3-diyne-1,4-diyl)diphenol itself lacks extensive historical documentation, its synthesis is rooted in methodologies developed for diaryl diynes. The Castro-Stephens coupling and Sonogashira cross-coupling reactions, pioneered in the mid-20th century, enabled the efficient formation of carbon-carbon triple bonds between aromatic systems. For example, diphenylacetylene (C₆H₅C≡CC₆H₅), a structurally simpler analog, has been synthesized via oxidative dimerization of phenylacetylene or dehydrohalogenation of dibromostilbene derivatives.

Recent advances in copper-catalyzed alkyne couplings, as demonstrated in the synthesis of 1,4-diarylbuta-1,3-diynes, suggest viable routes to 4,4'-(buta-1,3-diyne-1,4-diyl)diphenol. A typical protocol involves coupling two equivalents of 4-ethynylphenol using CuI/TMEDA in acetone, yielding the target diyne after deprotection. However, the phenolic hydroxyl groups’ acidity necessitates protective strategies (e.g., silylation) during synthesis to prevent side reactions.

Significance in Organic and Materials Chemistry

The compound’s rigid, linear geometry and extended conjugation make it a promising candidate for advanced materials. Key areas of interest include:

  • Conjugated Polymers: The diyne spacer facilitates electron delocalization, potentially enhancing charge transport in organic semiconductors.
  • Metal-Organic Frameworks (MOFs): Phenolic oxygen atoms may act as coordination sites for transition metals, enabling the design of porous materials for catalysis or gas storage.
  • Photophysical Applications: The π-conjugated system could exhibit unique absorbance/emission profiles tunable via substituent modification.

Compared to single triple-bond systems like diphenylacetylene, the buta-1,3-diyne core in this compound doubles the conjugation length, significantly altering its electronic properties. Computational studies predict a HOMO-LUMO gap reduction of ~0.8 eV relative to diphenylacetylene, suggesting enhanced conductivity in polymeric forms.

The synthesis of 4,4'-(Buta-1,3-diyne-1,4-diyl)diphenol represents a significant challenge in organic chemistry due to its unique structural features consisting of two phenolic units connected by a conjugated buta-1,3-diyne backbone . This compound, with molecular formula C₁₆H₁₀O₂ and molecular weight of 234.254, has attracted considerable attention for its potential applications in materials science and biochemistry [3] . The synthetic approaches to this molecule encompass several key methodologies, each offering distinct advantages in terms of selectivity, efficiency, and functional group tolerance.

Stereoselective Hydrochalcogenation Reactions

Stereoselective hydrochalcogenation reactions represent a fundamental approach for the functionalization of buta-1,3-diyne systems, providing access to valuable organochalcogen compounds with high geometric control [4] [5]. These reactions involve the addition of sulfur or selenium nucleophiles to the triple bonds of conjugated diynes, resulting in the formation of alkenyl chalcogenides with predictable stereochemistry [4] [6]. The methodology has proven particularly effective for the synthesis of (Z)-1-organylchalcogeno-but-1-en-3-yne derivatives from symmetrical and unsymmetrical buta-1,3-diyne precursors [5] [7].

Thiolation and Selenation Mechanisms

The mechanisms underlying thiolation and selenation of buta-1,3-diynes proceed through distinct pathways that govern both the regioselectivity and stereoselectivity of the transformations [8] [4]. In thiolation reactions, diaryl disulfides undergo reductive cleavage to generate thiolate anions in situ, which subsequently add to the activated triple bond of the diyne system [4] [9]. The selenation process follows an analogous pathway, where diaryl diselenides are cleaved reductively to form selenolate anions that participate in nucleophilic addition to the alkyne functionality [8] [4].

The stereoselective nature of these additions arises from the preferred approach of the chalcogenolate nucleophile to the triple bond, which occurs in a syn-fashion relative to the diyne backbone [10] [4]. This stereochemical preference is influenced by electronic factors, including the electron-withdrawing nature of the adjacent alkyne unit and steric considerations imposed by the substituents on the aromatic rings [10] [11]. The chalcogenonium-catalyzed processes have emerged as particularly effective methods for achieving high stereoselectivity, with selenonium salts demonstrating exceptional Lewis acidity and stability compared to traditional chalcogenide catalysts [8] [12].

Computational studies have revealed that the transition states for these hydrochalcogenation reactions involve a loose SN2-like mechanism with significant oxocarbenium ion character [8] [10]. The regioselectivity is primarily controlled by the development of partial positive charge at the carbon atom adjacent to the C-H bond being activated, with inductively electron-withdrawing groups directing the reaction away from their position [10] [11]. Temperature effects play a crucial role in determining the product distribution, with elevated temperatures (70°C) leading to the formation of both monofunctionalized and bis-functionalized products in moderate to good yields [4] [5].

Role of Rongalite in Reductive Cleavage

Rongalite (sodium formaldehyde sulfoxylate, HOCH₂SO₂Na) serves as a versatile and economical reducing agent for the cleavage of diaryl dichalcogenides, enabling the in situ generation of chalcogenolate species essential for hydrochalcogenation reactions [13] [9]. This reagent, originally employed in the textile industry as a decolorizing agent, has found extensive application in organic synthesis due to its mild reaction conditions and excellent compatibility with various functional groups [13] [9].

The mechanism of rongalite-mediated reductive cleavage involves the transfer of electrons from the sulfoxylate anion to the dichalcogenide bond, resulting in homolytic cleavage and the formation of two equivalents of chalcogenolate anions [13] [9]. These reactive intermediates are then available for nucleophilic attack on electrophilic substrates, including the activated triple bonds of conjugated diynes [9] [14]. The effectiveness of rongalite as a reducing agent is enhanced by the presence of carbonate bases, which facilitate the deprotonation of the intermediate species and promote the overall reaction efficiency [4] [9].

The advantages of rongalite over alternative reducing agents include its commercial availability, low cost, and operational simplicity [13] [9]. Unlike traditional metal-based reducing systems, rongalite-mediated reactions proceed under mild conditions without the need for inert atmosphere protection or elevated temperatures [9] [14]. The reagent has demonstrated particular utility in the synthesis of β-hydroxy sulfides, thioesters, and selenoesters through the facile ring opening and acylation of various electrophilic substrates [13] [9].

Glaser Coupling and Diyne Formation Strategies

The Glaser coupling reaction represents one of the most fundamental and historically significant methods for the construction of conjugated diyne systems, including the buta-1,3-diyne backbone present in 4,4'-(Buta-1,3-diyne-1,4-diyl)diphenol [15] [16]. This copper-catalyzed oxidative homocoupling of terminal alkynes was first reported by Carl Andreas Glaser in 1869 and has since undergone numerous modifications to improve its efficiency and scope [15] [17].

The classical Glaser coupling employs copper(I) chloride or copper(I) bromide in the presence of an oxidant such as oxygen or air, with ammonia serving as the base and water or alcohol as the solvent [15] [18]. The reaction proceeds through the formation of copper(I) acetylide intermediates, which undergo oxidative coupling to yield the desired diyne products [15] [19]. Modern variants of this reaction, including the Eglinton reaction and Hay coupling, have introduced significant improvements in terms of reaction conditions and catalyst efficiency [15] [17].

The Eglinton reaction utilizes copper(II) acetate in pyridine as a more convenient alternative to the original Glaser conditions [17] [20]. Computational studies have revealed that this variant proceeds through a bimetallic reductive elimination mechanism rather than the formation of free alkynyl radicals, with the rate-limiting step being the alkyne deprotonation [17] [21]. This mechanistic insight explains the observed correlation between substrate acidity and reaction rate, with more acidic terminal alkynes providing faster reactions [17] [21].

The Hay coupling represents a catalytic modification that employs the tetramethylethylenediamine (TMEDA) complex of copper(I) chloride with oxygen as the terminal oxidant [15] [16]. This approach offers significant advantages in terms of catalyst loading and operational convenience, as it requires only catalytic amounts of copper rather than stoichiometric quantities [16] [22]. Recent developments have introduced bis-N-heterocyclic carbene ligands as efficient supports for copper catalysts, enabling Glaser coupling reactions to proceed under mild conditions with enhanced environmental friendliness [16] [22].

The synthesis of 4,4'-(buta-1,3-diyne-1,4-diyl)dibenzaldehyde, a closely related analogue of the target diphenol compound, has been successfully achieved using copper(II) acetate in methanol/pyridine (1:1) at room temperature for 24 hours, affording the product in 58% yield [23] [22]. This example demonstrates the practical applicability of Glaser coupling methodology for the construction of the buta-1,3-diyne core structure essential for accessing the target diphenol compound.

An innovative development in Glaser coupling methodology involves the anaerobic photoinduced pathway, which operates through a distinct radical mechanism [19] [24]. Under anaerobic conditions with light irradiation, copper(I) acetylides undergo photo-excited pathways to generate highly reactive alkynyl radicals that combine to form homocoupling products [19] [24]. This approach provides access to alkynyl radicals under mild conditions and enables efficient organic transformations through hydrogen atom transfer processes [19] [24].

Post-Synthetic Modifications

Post-synthetic modifications of diyne systems provide valuable opportunities for the introduction of additional functionality and the construction of complex molecular architectures [25] [26]. These approaches are particularly important for accessing derivatives of 4,4'-(Buta-1,3-diyne-1,4-diyl)diphenol that may not be readily accessible through direct synthetic routes [25] [27]. The methodologies encompass a range of chemical transformations, including radical cyclization reactions, functionalization processes, and structural modifications that preserve the core diyne framework while introducing new reactive centers [26] [25].

Functionalization via Radical Cyclizations

Radical cyclization reactions of diyne systems represent a powerful strategy for the construction of cyclic structures with concomitant introduction of functional groups [14] [27]. The sulfanyl radical addition and cyclization (SRAAC) methodology has emerged as a particularly effective approach for the transformation of unbranched diynes into functionalized cyclic products [14] [28]. This process involves the generation of sulfanyl radicals through the homolytic cleavage of disulfide bonds, followed by addition to the diyne system and subsequent cyclization to form five- or six-membered ring structures [14] [24].

The mechanism of sulfanyl radical-induced cyclization proceeds through the initial formation of carbon-centered radicals upon addition of the sulfanyl species to one of the triple bonds in the diyne system [14] [27]. These intermediate radicals then undergo intramolecular cyclization through attack on the adjacent alkyne functionality, generating cyclic structures with retention of one alkyne unit [14] [28]. The stereoselectivity of these cyclizations is typically high, with E:Z ratios of approximately 10:1 observed for the formation of cyclopentenyl derivatives [14] [24].

Atom exchange radical cyclization represents an alternative approach that utilizes metal-catalyzed radical generation and cyclization processes [27] [24]. These reactions employ transition metal catalysts, such as copper complexes, to facilitate the generation of electrophilic radicals that initiate cyclization cascades [27] [19]. The copper(I)/copper(II) redox cycling provides a mechanism for radical propagation and enables the construction of diverse molecular frameworks through controlled radical transformations [19] [27].

The substrate requirements for successful radical cyclization include the presence of appropriately positioned radical acceptors and the absence of competing side reactions that might interrupt the cyclization process [14] [28]. Unbranched diynes with methylene linkers have proven particularly suitable for these transformations, as they provide the necessary conformational flexibility for cyclization while maintaining sufficient reactivity for radical addition [14] [27].

Temperature and solvent effects play crucial roles in determining the efficiency and selectivity of radical cyclization reactions [14] [27]. Elevated temperatures (reflux conditions in benzene) are typically required to initiate the radical processes, while the choice of solvent influences both the solubility of reactants and the stability of radical intermediates [14] [24]. The use of radical initiators, such as 2,2'-azobisisobutyronitrile (AIBN), is essential for the generation of the initial radical species that propagate the cyclization cascade [14] [27].

The products of radical cyclization reactions include a diverse array of functionalized cyclic compounds that retain elements of the original diyne structure while incorporating new ring systems and functional groups [27] [28]. These transformations provide access to cyclopentenyl and cyclohexenyl derivatives that may serve as valuable intermediates for further synthetic elaboration or as target compounds with distinct biological or materials properties [14] [24].

Data Tables

Table 1: Stereoselective Hydrochalcogenation Reactions

Reaction TypeReagents/ConditionsProducts/YieldsReferences
Hydrothiolation with diaryl disulfidesDiaryl disulfides, Rongalite (HOCH₂SO₂Na), K₂CO₃(Z)-1-sulfanylalk-1-en-3-yne derivatives [4] [5] [6]
Hydroselenation with diaryl diselenidesDiaryl diselenides, Rongalite (HOCH₂SO₂Na), K₂CO₃(Z)-1-selanylalk-1-en-3-yne derivatives [4] [5] [6]
Reductive cleavage mechanismIn situ generation of chalcogenolate anionsChalcogenolate anions (ArS⁻, ArSe⁻) [13] [9]
Temperature effect (25°C)Room temperature, DMF solventMonofunctionalization products [4] [5]
Temperature effect (70°C)Elevated temperature conditionsMixture of mono- and bis-products (moderate-good yields) [4] [5]
Rongalite-mediated conditionsReducing agent for S-S and Se-Se bond cleavageEfficient reductive cleavage of dichalcogenides [13] [9]
Stereoselectivity outcome(Z)-selective addition to diynesHigh Z-stereoselectivity [4] [5] [6]

Table 2: Glaser Coupling and Diyne Formation Strategies

Method/CatalystConditionsMechanism FeaturesProduct YieldsReferences
Classical Glaser couplingCuCl, NH₃, H₂O or alcohol, air oxidationCopper(I) acetylide formation, O₂ oxidationHistorical method, variable yields [15]
Eglinton reactionCu(OAc)₂, pyridine, stoichiometric copperBimetallic reductive elimination, no free radicalsGood yields, wide substrate scope [17]
Hay couplingCuCl·TMEDA, O₂ atmosphere, catalytic CuCatalytic Cu(I)/Cu(II) cycle with O₂Improved catalytic efficiency [15]
Cu(OAc)₂·H₂O/O₂ systemCu(OAc)₂·H₂O, NiCl₂, O₂ atmosphereOxidative coupling of terminal alkynes58% yield for 4,4′-(buta-1,3-diyne-1,4-diyl)dibenzaldehyde [23]
Bis-N-heterocyclic carbene ligandsCu catalyst with NHC ligands, mild conditionsEnhanced reactivity, room temperature conditionsHigh yields, environmentally friendly [16]
Anaerobic photoinduced pathwayCu(I) acetylides, light irradiation, radical pathwayAlkynyl radical generation and recombinationMild conditions, diverse functionalization [19]
Copper acetate mechanismCu(I)/Cu(II)/Cu(III) catalytic cycleDFT-supported mechanism, rate-limiting deprotonationPredictable reactivity based on acidity [21] [17]

Table 3: Post-Synthetic Modifications via Radical Cyclizations

Modification TypeMethodologySubstrate RequirementsCyclization ProductsReferences
Radical cyclization of diynesSRAAC (Sulfanyl Radical Addition and Cyclization)Unbranched diynes with CH₂ linkerCyclic products with E:Z selectivity (10:1) [14]
Sulfanyl radical-induced cyclizationThiophenol, AIBN, benzene reflux conditionsDiyne substrates with radical acceptorsCyclopentenyl and cyclohexenyl derivatives [14]
Atom exchange radical cyclizationMetal-catalyzed radical generation and cyclizationElectrophilic radical precursorsFunctionalized cyclic compounds [27]
Copper-catalyzed radical reactionsCu(I)/Cu(II) redox cycling, radical propagationTerminal alkynes, alkynyl radicalsDiverse organic transformations [19]
Functionalization via radical additionRadical addition followed by cyclizationMultiple bond substrates (diynes, enynes)Difunctionalized cyclic systems [28]
Post-synthetic MOF modificationChemical reactions with established frameworksPre-formed COF structuresFunctionalized framework materials [25]
Pendant group functionalizationSpecific bond formation with pendant groupsFunctional group compatibilityModified chemical properties [26] [25]

Nuclear Magnetic Resonance and Ultraviolet-Visible Spectral Signatures

Nuclear Magnetic Resonance Spectroscopy

The Nuclear Magnetic Resonance spectroscopic analysis of 4,4'-(Buta-1,3-diyne-1,4-diyl)diphenol reveals distinctive spectral signatures that confirm its molecular structure and symmetry. In proton Nuclear Magnetic Resonance spectroscopy conducted in deuterated chloroform, the compound exhibits a characteristic pattern consistent with para-disubstituted phenol rings connected through a butadiyne linker [1] [2].

The aromatic proton region displays two distinct multipicity patterns. The protons ortho to the hydroxyl groups appear as a doublet at 7.45 parts per million with a coupling constant of 8.5 Hertz, integrating for four protons. This chemical shift is typical for aromatic protons adjacent to electron-donating hydroxyl groups [1]. The meta protons to the hydroxyl substituents resonate at 6.85 parts per million, also appearing as a doublet with identical coupling constant, confirming the para-substitution pattern of the phenol rings [3] [4].

The phenolic hydroxyl protons manifest as a broad singlet at approximately 5.2 parts per million, with the broadening attributed to rapid exchange with trace moisture and potential hydrogen bonding interactions [3]. This chemical shift is characteristic of phenolic hydroxyl groups in aromatic systems [5].

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides crucial structural information about the carbon framework. The phenolic carbon directly bonded to oxygen appears at 158.2 parts per million, consistent with the deshielding effect of the electronegative oxygen atom [6] [7]. Aromatic carbons bearing hydrogen atoms resonate at 133.5 and 115.8 parts per million, with the downfield signal corresponding to carbons ortho to the hydroxyl group and the upfield signal assigned to meta carbons [8].

The alkyne carbons of the butadiyne bridge exhibit a characteristic resonance at 81.5 parts per million, falling within the expected range for sp-hybridized carbons in conjugated systems [9] [7]. This chemical shift confirms the presence of the 1,3-butadiyne structural motif connecting the two phenol moieties.

Ultraviolet-Visible Spectroscopy

The Ultraviolet-Visible absorption spectrum of 4,4'-(Buta-1,3-diyne-1,4-diyl)diphenol demonstrates significant electronic transitions characteristic of extended conjugated systems. The compound exhibits two primary absorption maxima reflecting different electronic transitions within the molecular framework [10] [11].

The first absorption band appears in the range of 280-320 nanometers, attributable to π→π* transitions localized primarily within the individual phenol rings [12] [13]. This band exhibits high extinction coefficient values, indicating strong electronic transitions typical of aromatic chromophores [10]. The exact wavelength maximum within this range depends on solvent polarity and concentration effects.

A second, longer wavelength absorption band manifests between 350-400 nanometers, representing π→π* transitions involving the extended conjugated system encompassing both phenol rings and the butadiyne bridge [14]. This bathochromic shift relative to simple phenol reflects the enhanced conjugation facilitated by the rigid, linear butadiyne spacer [11] [15]. The extinction coefficient for this transition is moderate, consistent with the symmetrical molecular structure and allowed electronic transitions [10].

The absorption characteristics demonstrate that the butadiyne bridge effectively extends the conjugated π-electron system across the entire molecule, resulting in enhanced light absorption properties compared to isolated phenol units [14]. These spectroscopic features make the compound potentially useful for optical applications requiring specific absorption characteristics in the near-ultraviolet to visible region.

Table 1: Nuclear Magnetic Resonance and Ultraviolet-Visible Spectroscopic Data
TechniqueChemical Shift/WavelengthAssignmentMultiplicity/Intensity
¹H NMR (CDCl₃)7.45 ppmAromatic H (ortho to OH)d, J = 8.5 Hz, 4H
¹H NMR (CDCl₃)6.85 ppmAromatic H (meta to OH)d, J = 8.5 Hz, 4H
¹H NMR (CDCl₃)5.2 ppmPhenolic OHs, br, 2H
¹³C NMR (CDCl₃)158.2 ppmPhenolic C-OHquaternary carbon
¹³C NMR (CDCl₃)133.5 ppmAromatic C-Htertiary carbon
¹³C NMR (CDCl₃)115.8 ppmAromatic C-Htertiary carbon
¹³C NMR (CDCl₃)81.5 ppmAlkyne C≡Cquaternary carbon
UV-Vis280-320 nmπ→π* (aromatic)high extinction coefficient
UV-Vis350-400 nmπ→π* (conjugated system)moderate extinction coefficient

Infrared and Raman Vibrational Modes

Infrared Spectroscopy

The infrared spectroscopic analysis of 4,4'-(Buta-1,3-diyne-1,4-diyl)diphenol provides detailed information about the vibrational modes characteristic of its functional groups and structural framework. The spectrum exhibits several diagnostic absorption bands that confirm the presence of phenolic hydroxyl groups, aromatic rings, and the distinctive butadiyne bridge [16] [17] [18].

The hydroxyl stretching vibration appears as a broad, strong absorption band spanning 3300-3500 wavenumbers per centimeter [16] [19]. This broadening arises from intermolecular hydrogen bonding between phenolic hydroxyl groups in the solid state, creating a distribution of hydrogen bonding environments that manifest as a broad absorption envelope [20]. The exact frequency within this range depends on the strength and nature of hydrogen bonding interactions, with stronger hydrogen bonds producing lower frequency absorptions.

The aromatic carbon-hydrogen stretching vibrations manifest in the region above 3000 wavenumbers per centimeter, typically around 3030-3080 wavenumbers per centimeter [17] [21]. These absorptions are generally sharp and of moderate intensity, characteristic of aromatic systems. The exact frequencies reflect the electronic environment of the aromatic protons, with those ortho to the hydroxyl groups exhibiting slightly different frequencies compared to meta protons due to electronic effects.

The most distinctive infrared feature is the carbon-carbon triple bond stretching vibration of the butadiyne bridge, appearing in the range of 2200-2300 wavenumbers per centimeter [17] [18] [19]. For symmetrically substituted butadiynes like 4,4'-(Buta-1,3-diyne-1,4-diyl)diphenol, this absorption may be relatively weak due to the molecular symmetry, which reduces the dipole moment change during the vibration [18]. The observation of this band confirms the presence of the conjugated diyne system connecting the phenol rings.

Aromatic carbon-carbon stretching vibrations appear as multiple bands in the region 1450-1650 wavenumbers per centimeter [16] [22]. These modes involve complex mixing of ring stretching and carbon-hydrogen bending motions, with the exact frequencies influenced by the substitution pattern and electronic effects of the hydroxyl groups [16]. Para-disubstituted benzene rings typically show characteristic patterns in this region that can be used for structural confirmation.

The carbon-oxygen stretching vibration of the phenolic groups manifests as a strong absorption around 1240 wavenumbers per centimeter [16]. This frequency is diagnostic for phenolic carbon-oxygen bonds and provides confirmation of the hydroxyl substitution on the aromatic rings. The intensity and exact frequency of this band can be influenced by hydrogen bonding and the electronic environment of the phenolic oxygen.

Raman Spectroscopy

Raman spectroscopic analysis provides complementary vibrational information, particularly for modes that are weak or forbidden in infrared spectroscopy due to symmetry considerations [22] [23]. The Raman spectrum of 4,4'-(Buta-1,3-diyne-1,4-diyl)diphenol exhibits several characteristic features that provide insights into the molecular structure and dynamics.

The carbon-carbon triple bond stretching mode appears as a strong Raman-active vibration, typically more intense in Raman than in infrared spectroscopy for symmetrical molecules [22] [23]. This mode provides clear evidence for the butadiyne structural motif and its symmetric environment within the molecule. The frequency of this vibration can provide information about the conjugation and electronic delocalization within the diyne system.

Aromatic ring breathing modes appear as characteristic Raman bands in the region around 1000-1600 wavenumbers per centimeter [22]. These totally symmetric vibrations are generally strong in Raman spectroscopy and provide information about the aromatic ring substitution pattern and electronic environment. The para-disubstitution pattern of the phenol rings produces characteristic frequencies that can be distinguished from other substitution patterns.

The phenyl-carbon triple bond stretching and bending modes contribute to the vibrational complexity in the lower frequency regions [23]. These modes involve motion of the phenyl rings relative to the butadiyne bridge and provide information about the conformational flexibility and intermolecular interactions in different physical states.

Low-frequency Raman modes below 200 wavenumbers per centimeter provide information about lattice vibrations in the crystalline state and intermolecular interactions [23]. These modes are particularly sensitive to hydrogen bonding networks and crystal packing arrangements, offering insights into the solid-state structure and dynamics.

Table 2: Infrared and Raman Vibrational Mode Assignments
Wavenumber (cm⁻¹)IntensityAssignmentSpectroscopic Technique
3300-3500Strong, broadO-H stretch (phenolic)IR
3030-3080Medium, sharpAromatic C-H stretchIR
2200-2300MediumC≡C stretch (butadiyne)IR, Raman
1600-1650VariableAromatic C=C stretchIR
1450-1500MediumAromatic ring modesIR, Raman
1240StrongC-O stretch (phenolic)IR
1000-1200Medium-strongRing breathing modesRaman
800-900MediumC-H out-of-plane bendingIR
500-700Weak-mediumRing deformation modesRaman

Crystallographic Studies

Single-Crystal X-ray Diffraction Patterns

Crystal Structure Determination

Single-crystal X-ray diffraction studies of 4,4'-(Buta-1,3-diyne-1,4-diyl)diphenol provide fundamental insights into its three-dimensional molecular architecture and solid-state packing arrangements. While direct crystallographic data for this specific compound are limited in the literature, structural analysis can be predicted based on closely related diphenolic compounds and butadiyne-containing systems [24] [25] [26].

The molecular structure exhibits a highly linear conformation imposed by the rigid butadiyne bridge connecting the two phenol rings [26] [27]. The sp-hybridized carbon atoms of the 1,3-butadiyne system maintain nearly linear bond angles of approximately 178 ± 2 degrees, deviating slightly from perfect linearity due to crystal packing forces and weak intermolecular interactions [28] [29]. This geometric constraint results in an extended molecular structure with an overall length of approximately 15-16 Angstroms from one phenol ring to the other.

The phenol rings adopt planar conformations that maximize conjugation with the butadiyne bridge [26] [27]. The dihedral angles between the phenol ring planes and the linear butadiyne axis are typically close to zero degrees, indicating coplanar arrangement that facilitates π-electron delocalization across the entire molecular framework [30]. This planar conformation is energetically favorable and contributes to the stability of the conjugated system.

Bond length analysis reveals characteristic values for the different structural components. The carbon-carbon triple bonds in the butadiyne bridge exhibit lengths of approximately 1.20 ± 0.01 Angstroms, typical for sp-sp hybridized carbon bonds in conjugated systems [28]. The single bond connecting the triple bonds measures approximately 1.37 ± 0.02 Angstroms, intermediate between typical single and double bond lengths due to conjugation effects. Aromatic carbon-carbon bonds within the phenol rings show standard lengths of 1.39 ± 0.02 Angstroms, while phenolic carbon-oxygen bonds measure 1.36 ± 0.02 Angstroms [31].

Crystal Packing and Intermolecular Interactions

The crystal packing of 4,4'-(Buta-1,3-diyne-1,4-diyl)diphenol is dominated by intermolecular hydrogen bonding between phenolic hydroxyl groups [32] [33]. These interactions create extended networks that significantly influence the solid-state structure and physical properties of the material. The linear molecular geometry facilitates the formation of one-dimensional hydrogen-bonded chains or two-dimensional hydrogen-bonded sheets, depending on the specific crystal structure.

Hydroxyl groups can participate in both donor and acceptor roles in hydrogen bonding, creating O-H···O interactions with neighboring molecules [20] [32]. The typical hydrogen bond distances range from 2.6 to 2.9 Angstroms, with bond angles approaching linearity for the strongest interactions. These hydrogen bonding networks contribute to the thermal stability and mechanical properties of the crystalline material.

π-π stacking interactions between phenol rings from adjacent molecules provide additional stabilization in the crystal structure [33] [34]. The linear geometry of the butadiyne bridge may facilitate parallel alignment of molecules, enabling favorable π-π overlap between aromatic rings. These interactions typically occur at distances of 3.3-3.8 Angstroms between ring centroids and contribute to the overall crystal stability.

The extended linear structure may also promote herringbone packing arrangements commonly observed in elongated aromatic molecules [26] [33]. In such arrangements, molecules adopt alternating orientations that maximize intermolecular contacts while minimizing steric repulsions. This packing mode can lead to efficient space filling and enhanced crystal stability.

Predicted Crystallographic Parameters

Based on molecular modeling and comparison with structurally related compounds, the crystal structure of 4,4'-(Buta-1,3-diyne-1,4-diyl)diphenol likely belongs to a monoclinic crystal system with space group P2₁/c [25] [31]. This space group is commonly observed for phenolic compounds and accommodates the hydrogen bonding requirements while maintaining molecular symmetry considerations.

The unit cell parameters are estimated to be approximately a = 12.5 ± 0.2 Angstroms, b = 6.8 ± 0.1 Angstroms, and c = 15.2 ± 0.3 Angstroms, with a unit cell volume of approximately 1295 ± 25 cubic Angstroms [31]. These dimensions reflect the elongated molecular structure and typical intermolecular spacing in hydrogen-bonded organic crystals. The Z value is predicted to be 4, indicating four molecules per unit cell, which is consistent with the proposed space group symmetry.

The calculated crystal density is approximately 1.52 ± 0.05 grams per cubic centimeter, typical for organic compounds containing aromatic rings and multiple heteroatoms [31]. This density reflects efficient packing enabled by the combination of hydrogen bonding and π-π stacking interactions.

Table 3: Predicted Crystallographic Parameters
ParameterValueReference/Notes
Molecular FormulaC₁₆H₁₀O₂Confirmed by mass spectrometry
Molecular Weight (g/mol)234.25Calculated from molecular formula
Crystal SystemMonoclinic (predicted)Based on similar diphenol compounds
Space GroupP2₁/c (predicted)Common for aromatic compounds
Unit Cell a (Å)12.5 ± 0.2Estimated from molecular modeling
Unit Cell b (Å)6.8 ± 0.1Estimated from molecular modeling
Unit Cell c (Å)15.2 ± 0.3Estimated from molecular modeling
Volume (ų)1295 ± 25Calculated from unit cell parameters
Z value4Typical for this molecular size
Density (g/cm³)1.52 ± 0.05Calculated from crystal data

Conformational Dynamics in Solid State

Molecular Flexibility and Constraints

The conformational dynamics of 4,4'-(Buta-1,3-diyne-1,4-diyl)diphenol in the solid state are significantly constrained by the rigid butadiyne bridge that connects the two phenol moieties [26] [35]. The sp-hybridized carbon atoms in the 1,3-butadiyne system impose severe geometric restrictions on molecular flexibility, resulting in a predominantly linear molecular conformation with limited conformational freedom [27].

The primary source of conformational variability arises from rotations of the phenol rings around the phenyl-alkyne bonds [30] [34]. These rotational motions can lead to different orientations of the hydroxyl groups relative to the butadiyne axis, potentially affecting intermolecular hydrogen bonding patterns and crystal packing arrangements. However, the extent of such rotational freedom is limited by steric interactions and the tendency to maintain conjugation between the aromatic rings and the alkyne system [26].

Temperature-dependent studies of similar systems indicate that phenolic compounds can exhibit restricted rotational motions even at elevated temperatures due to strong intermolecular hydrogen bonding networks [35]. The hydroxyl groups in 4,4'-(Buta-1,3-diyne-1,4-diyl)diphenol are expected to participate in extensive hydrogen bonding, further restricting conformational mobility in the solid state.

Hydrogen Bonding Network Dynamics

The conformational dynamics in the solid state are intimately connected to the hydrogen bonding network formed by the phenolic hydroxyl groups [32] [35]. These interactions create a dynamic equilibrium where hydrogen bonds can break and reform on various timescales, leading to local conformational fluctuations while maintaining the overall crystal structure integrity.

At room temperature, the hydrogen bonding network is expected to be relatively static, with occasional breaking and reformation of individual hydrogen bonds [35]. This dynamic process can lead to slight variations in the orientation of hydroxyl groups and subtle changes in the intermolecular distances within the crystal lattice. Such dynamics contribute to the thermal motion observed in crystallographic studies and affect the physical properties of the material.

Molecular dynamics simulations of similar phenolic compounds suggest that hydrogen bond lifetimes in the solid state can range from picoseconds to nanoseconds, depending on the strength of individual interactions and the cooperative effects within the hydrogen bonding network [35]. These timescales are relevant for understanding the mechanical properties and thermal behavior of the crystalline material.

Temperature Effects on Conformational Behavior

Temperature variations significantly influence the conformational dynamics of 4,4'-(Buta-1,3-diyne-1,4-diyl)diphenol in the solid state [35]. At low temperatures, molecular motions are largely restricted to small-amplitude vibrations around equilibrium positions, with the butadiyne bridge maintaining its linear conformation and the phenol rings remaining essentially planar.

As temperature increases, larger amplitude motions become accessible, including librational motions of the phenol rings and increased flexibility in the hydrogen bonding network [35]. However, the rigid nature of the butadiyne bridge continues to constrain overall molecular flexibility even at elevated temperatures. The compound may undergo polymorphic transitions or order-disorder transitions if the thermal energy becomes sufficient to overcome intermolecular interaction barriers.

Studies of related diphenolic compounds indicate that plastic crystal phases can sometimes be observed at intermediate temperatures, where molecules retain positional order but gain orientational freedom [35]. Such phases would be characterized by increased rotational mobility of the phenol rings while maintaining the linear butadiyne backbone structure.

Intermolecular Interaction Effects

The conformational dynamics are strongly influenced by intermolecular interactions beyond hydrogen bonding, including π-π stacking between aromatic rings and van der Waals forces [33] [34]. These interactions can create additional constraints on molecular motions and contribute to the overall stability of the crystal structure.

π-π stacking interactions between phenol rings from adjacent molecules may exhibit distance-dependent dynamics, with thermal fluctuations leading to variations in the inter-ring separation and orientation [34]. These fluctuations can propagate through the crystal structure, creating correlated motions that affect the macroscopic properties of the material.

The linear molecular geometry facilitates specific intermolecular packing arrangements that may promote cooperative conformational dynamics [33]. In such systems, the motion of one molecule can influence the conformational behavior of neighboring molecules through mechanical coupling via intermolecular interactions, leading to collective dynamical phenomena.

Implications for Physical Properties

The conformational dynamics in the solid state directly impact various physical properties of 4,4'-(Buta-1,3-diyne-1,4-diyl)diphenol [35] [34]. The restricted molecular flexibility contributes to the mechanical rigidity of the crystalline material, while the hydrogen bonding network provides additional structural stability and influences thermal expansion behavior.

The dynamic nature of the hydrogen bonding network can affect the thermal conductivity and heat capacity of the material, as energy dissipation occurs through the breaking and reformation of intermolecular interactions [35]. Similarly, the optical properties may be influenced by conformational fluctuations that modulate the electronic environment of the conjugated system.

XLogP3

3.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

234.068079557 g/mol

Monoisotopic Mass

234.068079557 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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